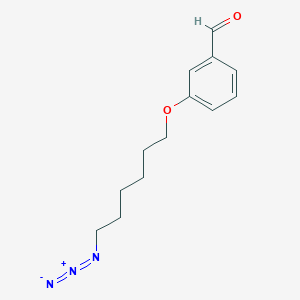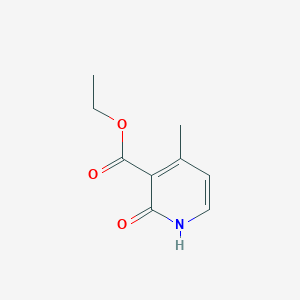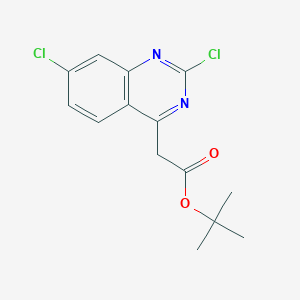
tert-Butyl 2,7-Dichloroquinazoline-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2,7-Dichloroquinazoline-4-acetate: is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of two chlorine atoms at the 2nd and 7th positions of the quinazoline ring, and a tert-butyl ester group at the 4th position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,7-Dichloroquinazoline-4-acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,7-dichloroquinazoline.
Esterification: The 4-position of the quinazoline ring is esterified using tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial purification methods such as distillation and crystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2,7-Dichloroquinazoline-4-acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of partially or fully reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: tert-Butyl 2,7-Dichloroquinazoline-4-acetate is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Cell Signaling: It is used in research to understand cell signaling pathways and their regulation.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to interfere with cell proliferation.
Industry:
Chemical Manufacturing: It is used as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 2,7-Dichloroquinazoline-4-acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cell surface receptors, modulating signaling pathways involved in cell growth and differentiation. The exact molecular pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
tert-Butyl Quinazoline-4-acetate: Similar structure but lacks the chlorine atoms at the 2nd and 7th positions.
tert-Butyl bromoacetate: Used in similar esterification reactions but does not contain the quinazoline ring.
tert-Butylhydroquinone: An antioxidant with a tert-butyl group but different core structure.
Uniqueness: tert-Butyl 2,7-Dichloroquinazoline-4-acetate is unique due to the presence of both chlorine atoms and the tert-butyl ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse scientific research applications.
Propriétés
Formule moléculaire |
C14H14Cl2N2O2 |
|---|---|
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
tert-butyl 2-(2,7-dichloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(2,3)20-12(19)7-11-9-5-4-8(15)6-10(9)17-13(16)18-11/h4-6H,7H2,1-3H3 |
Clé InChI |
AGTWEGVUKDHVFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=NC(=NC2=C1C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



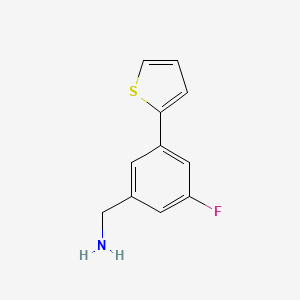

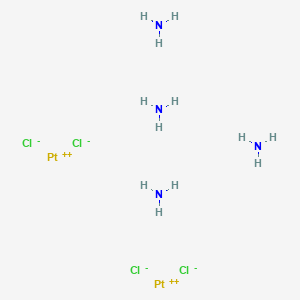
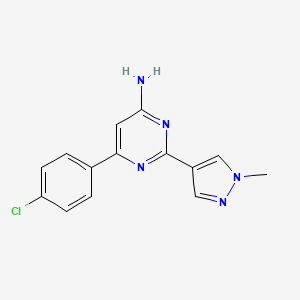
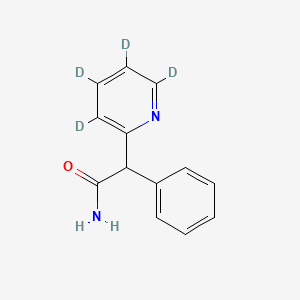

![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)
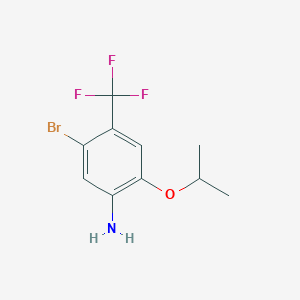
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
